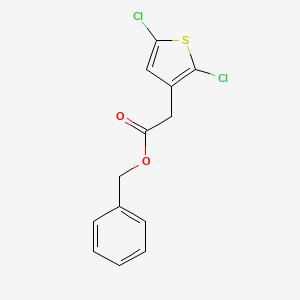

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

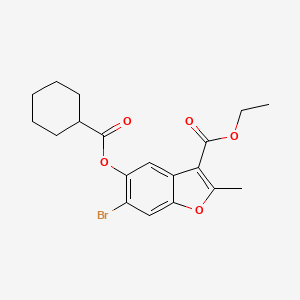

説明

The compound "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as benzothiophene derivatives and benzyl groups, which can provide insights into the chemistry of the compound . For instance, the synthesis and crystal structure of related compounds have been characterized using spectroscopic methods and X-ray diffraction, indicating the importance of these techniques in understanding such molecules .

Synthesis Analysis

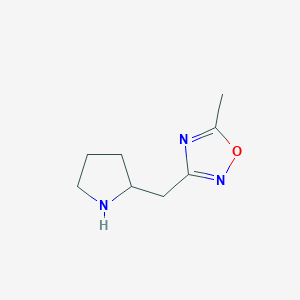

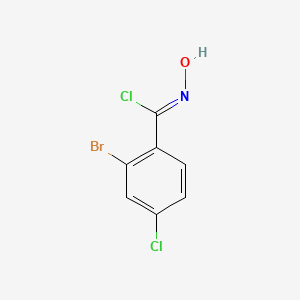

The synthesis of related compounds often involves the formation of carbon-sulfur bonds and the use of intermediates such as carbohydrazides and carbonyl chlorides . For example, the synthesis of 2-(benzothiazol-2-ylthio)-1-phenylethanone was achieved through carbon-sulfur bond cleavage reactions in a basic medium . These methods could potentially be adapted for the synthesis of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" by considering the reactivity of the thiophene moiety and the benzyl group.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction, which reveals details such as hydrogen bonding patterns and molecular conformations . For instance, intermolecular C–H···O interactions and intramolecular N–H···N hydrogen bonds have been observed, which could also be relevant for understanding the structure of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" .

Chemical Reactions Analysis

The chemical reactivity of benzothiophene derivatives includes nitration reactions, which can lead to a mixture of substitution products . The presence of electron-withdrawing groups such as chloro substituents can influence the reactivity and the position of electrophilic substitution on the benzothiophene ring. This information could be useful when considering the chemical reactions of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate," especially if electrophilic aromatic substitution reactions are involved.

Physical and Chemical Properties Analysis

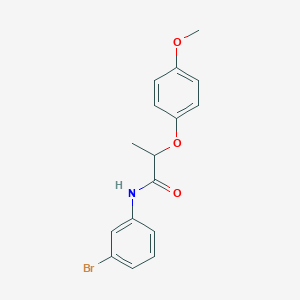

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability . The antimicrobial activity of some derivatives has also been reported, suggesting potential biological applications . These properties are essential for understanding the behavior of "Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate" in various environments and could guide its potential applications in medicinal chemistry or material science.

科学的研究の応用

Anticancer and Antitumor Applications

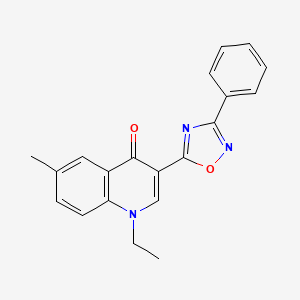

Several studies have focused on the synthesis of benzothiazole derivatives, examining their potential antitumor and anticancer activities. For instance, the synthesis of benzothiazole acylhydrazones revealed their probable anticancer activity through in vitro tests against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cells, showcasing significant cytotoxic activity and selectivity towards carcinogenic cells (Osmaniye et al., 2018). Furthermore, new benzothiazole derivatives bearing different heterocyclic rings were synthesized and evaluated for their antitumor activity in vitro against a broad range of human tumor cell lines, demonstrating considerable anticancer activity for certain compounds (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Properties

Research into novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents unveiled compounds with significant antibacterial and moderate antifungal activities. These compounds showed higher potency against bacterial strains such as Staphylococcus aureus and Bacillus subtilis than the standard drug ciprofloxacin, indicating their potential as new antimicrobial agents (Chawla et al., 2010).

Electrochemical and Optical Applications

The development of a low band gap benzimidazole derivative and its copolymer with 3,4-ethylenedioxythiophene for electrochemical studies highlighted the synthesis of novel monomers for copolymerization, which resulted in materials with lower oxidation potential, lower bandgap, and higher optical contrast. These findings contribute to the advancement of materials science, particularly in the development of new electrochromic devices (Soylemez et al., 2015).

Synthesis and Chemical Transformations

The synthesis of benzothiazole derivatives via Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols has been developed as a novel and convenient approach to create benzothiophene derivatives. These methods provide fair to excellent yields and open new pathways for synthesizing complex structures in organic chemistry (Gabriele et al., 2011).

特性

IUPAC Name |

benzyl 2-(2,5-dichlorothiophen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2S/c14-11-6-10(13(15)18-11)7-12(16)17-8-9-4-2-1-3-5-9/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBBHJJEYRAHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)

![3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2512157.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2512160.png)

![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)